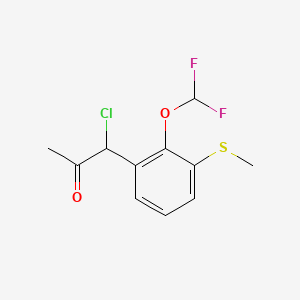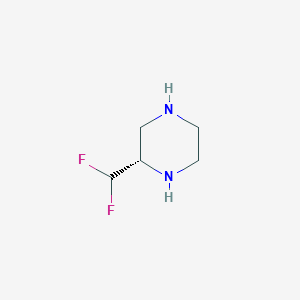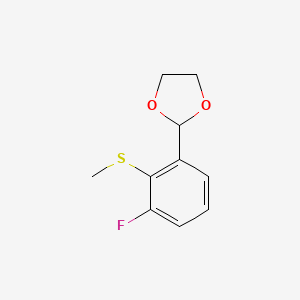
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is an organic compound known for its unique physical and chemical properties It features a dioxolane ring attached to a phenyl group substituted with a fluorine atom and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the fluorine and methylthio substituents on the phenyl ring. Common synthetic routes include:
Cyclization Reactions: The formation of the dioxolane ring can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.
Substitution Reagents: Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiomethylating agents like methylthiolate salts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other heteroatoms.
科学研究应用
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and methylthio substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-2-(methylthio)phenyl)-1,3-dioxolane
- 2-(3-Bromo-2-(methylthio)phenyl)-1,3-dioxolane
- 2-(3-Fluoro-2-(ethylthio)phenyl)-1,3-dioxolane
Uniqueness
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of both fluorine and methylthio substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the dioxolane ring makes it a versatile compound with diverse applications in various fields of research.
属性
分子式 |
C10H11FO2S |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-(3-fluoro-2-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO2S/c1-14-9-7(3-2-4-8(9)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 |
InChI 键 |
FHWJIOGHTZLORV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=C1F)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


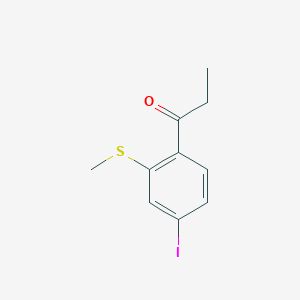

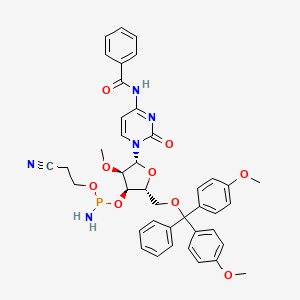

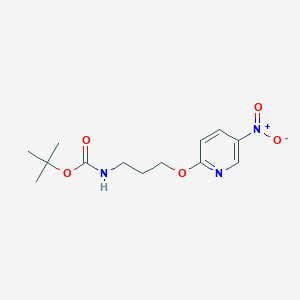

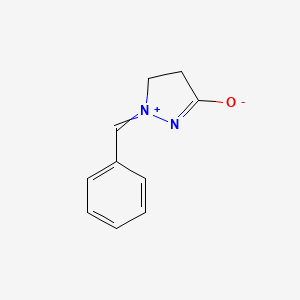
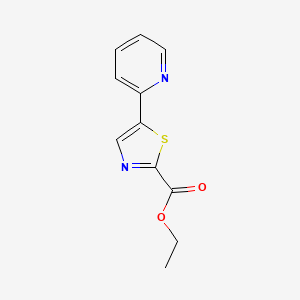
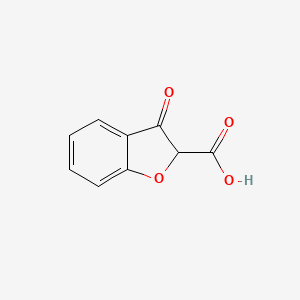
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
